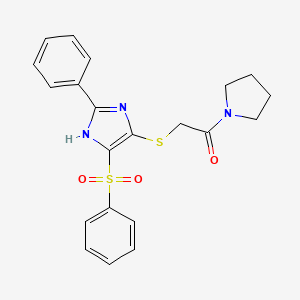

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a 1H-imidazole core substituted at positions 2 and 4 with phenyl and phenylsulfonyl groups, respectively. A thioether linkage connects the imidazole ring to a pyrrolidine-substituted ethanone moiety.

Properties

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c25-18(24-13-7-8-14-24)15-28-20-21(29(26,27)17-11-5-2-6-12-17)23-19(22-20)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQLTVQEXDCQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves multiple steps:

Formation of 2-phenyl-4-(phenylsulfonyl)-1H-imidazole: : This intermediate can be prepared via a condensation reaction between benzil, ammonium acetate, and benzenesulfonyl chloride under suitable conditions.

Thioetherification: : The imidazole intermediate reacts with a thiol reagent to introduce the thiol group.

Pyrrolidinyl Substitution: : The final step involves the substitution of the remaining reactive site with pyrrolidine, forming the desired compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized conditions for higher yield and purity. The use of catalysts and controlled environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Can be oxidized by strong oxidizing agents to introduce oxygen functionalities.

Reduction: : Reduction reactions can remove sulfonyl groups or other substituents.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the phenyl or imidazole rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Halogenation with NBS (N-Bromosuccinimide) for electrophilic substitution; sodium ethoxide for nucleophilic substitution.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Removal or alteration of functional groups to simpler compounds.

Substitution: : Introduction of new functional groups or elements into the aromatic rings.

Scientific Research Applications

Chemistry

Used as a catalyst in organic reactions due to its unique structure.

Biology

Potential application as a bioactive molecule in enzyme inhibition studies.

Medicine

Explored for potential therapeutic uses, particularly in targeting certain molecular pathways in disease.

Industry

Utilized in materials science for developing advanced materials with specific properties.

Mechanism of Action

Mechanism

The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Molecular Targets and Pathways

Targets include key enzymes involved in metabolic pathways or receptors crucial for cell signaling, impacting various biological processes.

Comparison with Similar Compounds

Imidazole Derivatives with Sulfonyl Groups

- Target Compound: Structure: 1H-imidazole with 2-phenyl, 4-(phenylsulfonyl), and 5-thio-linked ethanone-pyrrolidine. Key Features: Combines sulfonyl electron withdrawal with a pyrrolidine tertiary amine, likely influencing solubility and bioavailability.

- 5-ETHYL-4-[1-(PHENYLSULFONYL)ETHYL]-1-(2-THIENYLMETHYL)-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE (): Structure: Dihydroimidazolone with phenylsulfonyl on an ethyl side chain and thienylmethyl substitution. The thienylmethyl group may confer distinct electronic properties compared to the target’s phenyl group .

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Structure: Triazole core with phenylsulfonyl and difluorophenyl substituents. Comparison: Replacement of imidazole with triazole may enhance metabolic stability. The difluorophenyl group introduces additional hydrophobicity and electron-withdrawing effects .

Imidazole Derivatives with Fluorinated Substituents

- 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol (): Structure: Imidazole with 4-fluorophenyl and 2-fluoropyridinyl groups. Comparison: Fluorine atoms enhance electronegativity and lipophilicity.

Critical Analysis of Substituent Effects

- Phenylsulfonyl vs.

- Pyrrolidine vs. Morpholine : The pyrrolidine group (tertiary amine) in the target may enhance solubility compared to morpholine’s oxygen-containing ring (), though morpholine derivatives often exhibit better metabolic stability .

- Imidazole vs. Triazole : Triazoles () are more resistant to oxidative degradation than imidazoles, but imidazoles offer greater synthetic versatility .

Biological Activity

The compound 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a member of the imidazole family, known for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.5 g/mol . The presence of both the imidazole and pyrrolidine moieties contributes to its biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group may interact with various enzymes, potentially inhibiting their activity. This interaction could affect metabolic pathways, providing therapeutic benefits in conditions like cancer and inflammation.

- Metal Ion Binding : The imidazole ring is known for its ability to coordinate with metal ions, which may influence cellular signaling pathways and enzyme functions.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. |

| Anticancer | Shows promise in inhibiting tumor growth by affecting cell cycle regulation. |

| Analgesic | Demonstrated analgesic effects in animal models, indicating potential for pain management. |

Antimicrobial Activity

A study highlighted the compound's effectiveness against common bacterial pathogens. The mechanism involved the inhibition of bacterial enzymes necessary for cell wall synthesis, leading to cell lysis.

Anticancer Potential

Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The apoptotic effect was linked to the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Analgesic Effects

In a recent study using the acetic acid-induced writhing test on mice, the compound exhibited significant analgesic properties compared to standard analgesics like diclofenac sodium. The results suggested a dose-dependent response, with higher doses leading to greater reductions in pain responses.

Toxicity Assessment

Toxicological studies have shown that the compound has a low acute toxicity profile. Histopathological examinations of treated animals revealed no significant adverse effects on major organs, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.